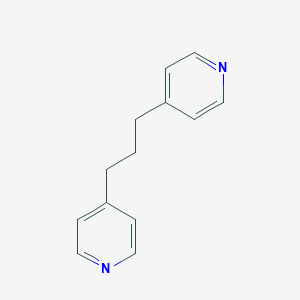

4,4'-Triméthylènedipyridine

Vue d'ensemble

Description

4,4’-Trimethylenedipyridine is an organic compound that consists of two pyridine rings connected by a trimethylene bridge

Applications De Recherche Scientifique

4,4’-Trimethylenedipyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mécanisme D'action

Target of Action

4,4’-Trimethylenedipyridine primarily targets the synthesis of N-methyl imines . N-methyl imines are versatile scaffolds in organic chemistry and are used in a variety of chemical reactions .

Mode of Action

4,4’-Trimethylenedipyridine acts as a catalyst in the synthesis of N-methyl imines . It facilitates the reaction by lowering the activation energy, thereby increasing the rate of the reaction .

Biochemical Pathways

The compound is involved in the synthesis of N-methyl imines . It catalyzes the reaction, leading to the formation of these versatile scaffolds. The downstream effects of this pathway include the production of various organic compounds that are crucial in chemical processes .

Result of Action

The primary result of 4,4’-Trimethylenedipyridine’s action is the synthesis of N-methyl imines . These compounds are versatile scaffolds in organic chemistry and can be used in a variety of chemical reactions .

Action Environment

The action of 4,4’-Trimethylenedipyridine is influenced by environmental factors such as temperature and solvent. The compound can act as a promising alternative for piperidine in organic reactions at higher temperatures due to its broad liquid range temperature, thermal stability, acceptor/donor hydrogen bond property, and other unique merits . Furthermore, it has good solubility in green solvents such as water and ethanol .

Analyse Biochimique

Biochemical Properties

4,4’-Trimethylenedipyridine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to act as a ligand in redox-active self-assembling systems, such as [Os(bpy)2(dipy)Cl]+, where it influences the formal potential of the system in different solvents . The compound’s ability to form stable complexes with metal ions and its thermal stability make it a valuable reagent in various biochemical applications. Additionally, 4,4’-Trimethylenedipyridine has been used as a catalyst in the synthesis of N-methyl imines, demonstrating its versatility in facilitating organic reactions .

Cellular Effects

The effects of 4,4’-Trimethylenedipyridine on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with redox-active systems can impact cellular redox states, thereby affecting signaling pathways that rely on redox-sensitive proteins. Furthermore, 4,4’-Trimethylenedipyridine’s role as a catalyst in organic reactions suggests that it may influence metabolic pathways by altering the availability of key intermediates and products .

Molecular Mechanism

At the molecular level, 4,4’-Trimethylenedipyridine exerts its effects through various binding interactions with biomolecules. It can form stable complexes with metal ions, which can then participate in redox reactions. This interaction is crucial for its role in redox-active self-assembling systems. Additionally, 4,4’-Trimethylenedipyridine’s ability to act as a catalyst in the synthesis of N-methyl imines involves the formation of hydrogen bonds and other non-covalent interactions that facilitate the reaction . These molecular interactions highlight the compound’s versatility and its potential to modulate biochemical processes.

Temporal Effects in Laboratory Settings

The stability and degradation of 4,4’-Trimethylenedipyridine over time are important considerations in laboratory settings. The compound has been reported to have high thermal stability and low toxicity, making it suitable for long-term studies . Its stability allows it to be used in various experimental conditions without significant degradation, ensuring consistent results. It is essential to monitor the compound’s stability and any potential degradation products to fully understand its long-term effects on cellular function.

Metabolic Pathways

4,4’-Trimethylenedipyridine is involved in various metabolic pathways, particularly those related to redox reactions. Its interaction with metal ions and participation in redox-active systems suggest that it may influence metabolic flux and metabolite levels. The compound’s role as a catalyst in organic reactions also indicates its potential to modulate metabolic pathways by altering the availability of key intermediates

Transport and Distribution

The transport and distribution of 4,4’-Trimethylenedipyridine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form stable complexes with metal ions suggests that it may be transported through metal ion transporters. Additionally, its solubility in green solvents such as water and ethanol indicates that it can be distributed efficiently within biological systems

Subcellular Localization

The subcellular localization of 4,4’-Trimethylenedipyridine is determined by its interactions with specific targeting signals and post-translational modifications. The compound’s ability to form stable complexes with metal ions and participate in redox reactions suggests that it may localize to organelles involved in redox processes, such as mitochondria. Additionally, its role as a catalyst in organic reactions indicates that it may be localized to regions of the cell where these reactions occur

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4,4’-Trimethylenedipyridine can be synthesized through the Willgerodt-Kindler reaction, which involves the polycondensation of dialdehydes in the presence of sulfur to form polythioamides . This method is advantageous due to its simplicity and efficiency.

Industrial Production Methods: While specific industrial production methods for 4,4’-Trimethylenedipyridine are not extensively documented, the principles of large-scale organic synthesis, such as batch or continuous flow processes, can be applied. These methods would typically involve optimizing reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Analyse Des Réactions Chimiques

Types of Reactions: 4,4’-Trimethylenedipyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where one of the hydrogen atoms on the pyridine ring is replaced by another substituent.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: N-oxides of 4,4’-Trimethylenedipyridine.

Reduction: More saturated derivatives of the compound.

Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Comparaison Avec Des Composés Similaires

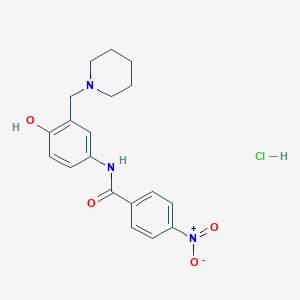

Piperidine: 4,4’-Trimethylenedipyridine can act as a safer and greener alternative to piperidine in certain reactions.

N-Methyl Imines: It is used in the synthesis of N-methyl imines, which are versatile scaffolds in organic synthesis.

Uniqueness: 4,4’-Trimethylenedipyridine is unique due to its broad liquid range temperature, thermal stability, and acceptor/donor hydrogen bond properties. These characteristics make it a promising medium in organic reactions at higher temperatures and a valuable component in green chemistry .

Propriétés

IUPAC Name |

4-(3-pyridin-4-ylpropyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1(2-12-4-8-14-9-5-12)3-13-6-10-15-11-7-13/h4-11H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNCVVRIKNGJHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044852 | |

| Record name | 4,4'-Propane-1,3-diyldipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Pyridine, 4,4'-(1,3-propanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

>29.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57264470 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

17252-51-6 | |

| Record name | 1,3-Bis(4′-pyridyl)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17252-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Trimethylenedipyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017252516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Trimethylenedipyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4,4'-(1,3-propanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Propane-1,3-diyldipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(propane-1,3-diyl)dipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-TRIMETHYLENEDIPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46E636572H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4,4'-trimethylenedipyridine?

A1: The molecular formula of 4,4'-trimethylenedipyridine is C13H14N2. Its molecular weight is 198.26 g/mol.

Q2: How does 4,4'-trimethylenedipyridine typically interact with metal centers?

A2: 4,4'-Trimethylenedipyridine usually acts as a bridging ligand, coordinating to metal centers through its two nitrogen atoms. This bridging action can result in the formation of various structures, including 1D chains, 2D sheets, and 3D frameworks. [ [, , , , , , , ] ]

Q3: Can you give an example of a specific metal-organic framework (MOF) structure formed using 4,4'-trimethylenedipyridine?

A3: Researchers have synthesized a homochiral MOF using cobalt, D-camphorates, and 4,4'-trimethylenedipyridine. This MOF, denoted as [Co2(D-cam)2(TMDPy)], possesses a non-interpenetrating primitive cubic net structure and has shown promise as a chiral stationary phase in high-performance liquid chromatography (HPLC). [ [] ]

Q4: What role does 4,4'-trimethylenedipyridine play in the stability of metal-organic frameworks (MOFs)?

A4: The flexible trimethylene spacer in 4,4'-trimethylenedipyridine allows for conformational adjustments within the MOF structure, potentially enhancing its stability. This flexibility can be particularly important when incorporating guest molecules into the MOF pores. [ [, ] ]

Q5: Are there examples of 4,4'-trimethylenedipyridine-based materials exhibiting water stability?

A5: Yes, researchers have successfully synthesized water-stable low-dimensional hybrid lead halide perovskites using 4,4'-trimethylenedipyridinium as the A-site cation. The protonated form of 4,4'-trimethylenedipyridine exhibits long-range cation-π stacking interactions, contributing to the perovskite's remarkable water stability even after six months of continuous water treatment. [ [] ]

Q6: Has 4,4'-trimethylenedipyridine been used in catalytic applications?

A6: Yes, 4,4'-trimethylenedipyridine has been explored as a modifier in zeolite catalysts for the dehydration of methyl lactate to acrylic acid and methyl acrylate. Impregnating Na-FAU zeolite with 4,4'-trimethylenedipyridine at a specific loading resulted in a high dehydration selectivity of 96 ± 3% over an extended time on stream, demonstrating its potential in heterogeneous catalysis. [ [] ]

Q7: Have computational methods been used to study 4,4'-trimethylenedipyridine-containing systems?

A7: Yes, density functional theory (DFT) calculations have been employed to understand the formation of metalacages using 4,4'-trimethylenedipyridine as a bridging ligand with tetracopper(I) complexes. These calculations provided insights into the structural preferences and stability of the resulting metalacages. [ [] ]

Q8: How does the structure of 4,4'-trimethylenedipyridine influence its coordination behavior?

A8: The flexibility of the trimethylene spacer in 4,4'-trimethylenedipyridine is crucial for its ability to adopt various conformations and bridge metal centers with different coordination geometries. This flexibility contributes to the structural diversity observed in 4,4'-trimethylenedipyridine-based coordination polymers. [ [, , , , , , , , ] ]

Q9: Are there studies comparing the effects of different bridging ligands, including 4,4'-trimethylenedipyridine, on the properties of coordination polymers?

A9: Yes, researchers have investigated the impact of different dipyridine ligands, including 4,4'-trimethylenedipyridine, on the properties of MnII/CoII-terephthalate frameworks. These studies have examined how the length and flexibility of the bridging ligand influence the framework structure, magnetic behavior, and thermal stability. [ [] ]

Q10: Are there specific formulation strategies for improving the stability or solubility of 4,4'-trimethylenedipyridine-based materials?

A10: While specific formulation strategies for 4,4'-trimethylenedipyridine itself are not extensively discussed in the provided research, the choice of solvent and reaction conditions significantly influences the resulting structure and properties of 4,4'-trimethylenedipyridine-containing materials. [ [, , , , , , , , ] ] For example, supercritical CO2 has been successfully used as an eco-efficient solvent for preparing copper(II) one-dimensional MOFs with 4,4'-trimethylenedipyridine, achieving high yields and demonstrating the impact of solvent choice on synthesis. [ [] ]

Q11: What analytical techniques are commonly used to characterize 4,4'-trimethylenedipyridine-containing materials?

A11: A range of techniques is employed, including: * Single-crystal X-ray diffraction: This technique provides detailed information about the crystal structure, including bond lengths, bond angles, and intermolecular interactions. [ [, , , , , , , , , , , , ] ] * Powder X-ray diffraction (PXRD): This method helps identify the crystalline phases present in a sample and assess its crystallinity. [ [, , , ] ] * Infrared (IR) spectroscopy: This technique provides information about the functional groups present in the compound and can be used to study intermolecular interactions like hydrogen bonding. [ [, , , , , , ] ] * Thermogravimetric analysis (TGA): TGA is used to study the thermal stability of materials and determine their decomposition temperatures. [ [, , , , , ] ] * Elemental analysis: This technique determines the percentage composition of elements in a compound, confirming its purity and composition. [ [, , , ] ] * UV-vis spectroscopy: This technique provides information about the electronic transitions within a molecule and can be used to study its optical properties. [ [, , ] ] * Fluorescence spectroscopy: Used to study the luminescent properties of materials, particularly their excitation and emission wavelengths. [ [, , , , ] ] * Electrochemical techniques: Such as cyclic voltammetry and chronoamperometry, are used to investigate the electron transfer properties of 4,4'-trimethylenedipyridine-containing complexes, particularly those involving metal centers. [ [, , , , ] ]

Q12: How does research on 4,4'-trimethylenedipyridine contribute to different scientific disciplines?

A12: Research on 4,4'-trimethylenedipyridine bridges several disciplines:

- Crystal Engineering: The compound's ability to direct the formation of specific supramolecular architectures contributes to our understanding of crystal packing and intermolecular interactions. [ [, , , , , , ] ]

- Coordination Chemistry: Studying its coordination modes with various metal centers provides insights into the synthesis of diverse metal-organic frameworks (MOFs) and coordination polymers with tailored properties. [ [, , , , , , , ] ]

- Materials Science: The development of 4,4'-trimethylenedipyridine-based materials, including porous MOFs and luminescent coordination polymers, has implications for applications in gas storage, separation, sensing, and light-emitting devices. [ [, , , , , , ] ]

- Catalysis: Exploring its use as a modifier in heterogeneous catalysts, such as those for dehydration reactions, expands the toolbox for designing efficient and selective catalytic systems. [ [] ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl [(4-methoxyphenyl)methyl]phosphonate](/img/structure/B96687.png)

![2,3-Dimethylbenzo[e]benzimidazole](/img/structure/B96700.png)